![molecular formula C19H21NO2S B2518935 2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1797892-66-0](/img/structure/B2518935.png)
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Degradation Mechanisms in Lignin Substructure Model Compounds
A study by Kawai, Umezawa, and Higuchi (1988) explored the degradation mechanisms of phenolic beta-1 lignin substructure model compounds using the laccase of Coriolus versicolor. This study is relevant to understanding the breakdown of complex organic molecules, which might have implications for the role of 2-Phenoxy compounds in similar contexts (Kawai, Umezawa, & Higuchi, 1988).
Corrosion Inhibition in Carbon Steel
Hegazy et al. (2012) evaluated the corrosion inhibition efficiency of various Schiff bases, including phenol derivatives, for carbon steel in hydrochloric acid. The study's findings on chemical structures and corrosion inhibition could be pertinent for applications involving 2-Phenoxy compounds (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Anti-Inflammatory Activity of Phenyl Dimers
Singh, Dowarah, Tewari, and Geiger (2020) researched the anti-inflammatory activities of three phenyl dimer compounds. Their findings contribute to the understanding of how phenyl-based structures, similar to 2-Phenoxy compounds, can be used in anti-inflammatory applications (Singh, Dowarah, Tewari, & Geiger, 2020).
DNA-Dependent Protein Kinase Inhibitors in Cancer Treatment
Kashishian et al. (2003) identified a new class of protein kinase inhibitor for cancer treatment, highlighting the potential of phenyl-based compounds in therapeutic applications. This research provides insights into the use of similar compounds in targeting DNA repair pathways in cancer cells (Kashishian et al., 2003).
Selective Lead(II) Extraction
Hayashita et al. (1999) synthesized compounds with pseudo-18-crown-6 frameworks, including phenoxy derivatives, for selective Pb(II) extraction. This study is relevant for applications involving selective ion extraction and environmental remediation (Hayashita, Sawano, Higuchi, Indo, Hiratani, & Zhang, 1999).
Synthesis and Antimicrobial Activity of Phenoxy Phenyl Derivatives
Dave, Patel, Nimavat, Vyas, and Patel (2013) studied the synthesis and antimicrobial activity of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one. Their research could provide insights into the antimicrobial applications of similar phenyl-based compounds (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
properties
IUPAC Name |
2-phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(15-22-17-9-5-2-6-10-17)20-12-11-18(23-14-13-20)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXGFJMPMTUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.